1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, also known by its CAS number 91599-78-9, is an organic compound that belongs to the class of piperidine derivatives. The molecular formula for this compound is C₁₆H₂₂N₂O₂, indicating it contains 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features a piperidine ring substituted at the nitrogen with a benzyl group and an enamine moiety derived from 3-aminobut-2-enoate. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The specific reaction pathways depend on the substituents and conditions employed, which can lead to diverse products useful in synthetic organic chemistry.
Synthesis of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate can be achieved through several methods:
These methods emphasize the importance of careful selection of starting materials and reaction conditions to achieve optimal yields and purity.
1-Benzylpiperidin-3-yl 3-aminobut-2-enoate has potential applications in:
The unique structural characteristics may allow it to interact with biological targets effectively, making it a candidate for further investigation.
Several compounds share structural similarities with 1-benzylpiperidin-3-yl 3-aminobut-2-enoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-2-butenoate | Contains an ethyl group instead of benzyl | Simpler structure; used in various syntheses |
| Methyl 3-amino-2-butenoate | Methyl substitution at the ester position | Smaller size may affect biological activity |
| N-benzylpyrrolidine | Pyrrolidine ring instead of piperidine | Different ring structure alters reactivity |
| N-benzyl-N-methylpiperidine | Methyl group on nitrogen | Potentially different pharmacological properties |
These compounds exhibit variations in chemical properties and biological activities due to differences in their structures, making them suitable for diverse applications in research and industry.
The synthesis of piperidine-benzyl hybrids traces its origins to early 20th-century condensation reactions, where benzylamine derivatives were coupled with cyclic ketones or aldehydes. A pivotal advancement emerged in 2005 with the development of solvent-free reactions between 1,4-dienes and benzylamine, yielding 3,5-disubstituted piperidines through thermal cyclization. For example, the reaction of 1,4-diene 3a with benzylamine produced 4a-cis (28%) and 4a-trans (25%) isomers, characterized by distinct benzylic proton signatures in $$^1$$H NMR spectra. Early methods relied on stoichiometric reagents and prolonged reaction times (e.g., 5 days at room temperature), often resulting in byproducts such as piperidone derivatives.
The introduction of Lewis acids like lithium perchlorate in acetonitrile marked a turning point, reducing reaction times from days to hours while maintaining moderate yields. These foundational studies established the feasibility of constructing the piperidine-benzyl core but faced limitations in stereocontrol and functional group tolerance. Subsequent work by Usuki et al. demonstrated the utility of one-pot Suzuki–Miyaura coupling and hydrogenation for chemoselective piperidine synthesis, enabling the incorporation of aromatic substituents under mild conditions.
Modern strategies for enamine-ester conjugation emphasize cascade reactions that simultaneously form the piperidine ring and install the 3-aminobut-2-enoate moiety. Intramolecular aza-Michael reactions (IMAMR) have proven particularly effective, as exemplified by Pozo et al., who achieved enantiomerically enriched 2,5- and 2,6-disubstituted piperidines using quinoline organocatalysts and trifluoroacetic acid. Adapting this protocol, Bhattacharjee et al. scaled up 2,6-trans-piperidine synthesis via IMAMR with cesium carbonate, though solubility challenges arose during large-scale reactions.
A breakthrough in enamine-ester formation was reported by Zhang et al., who employed a stereoselective coupling/hydrogenation cascade using Raney-Ni catalysis to generate tetrahydropyridine intermediates. Partial reduction of pyridinium salts with sodium tetrahydroborate enabled precise control over the oxidation state of the piperidine ring, preserving enantioselectivity for downstream esterification. For the 3-aminobut-2-enoate group, Gharpure et al. developed a reductive hydroamination/cyclization cascade of alkynes, where acid-mediated enamine formation preceded iminium ion reduction. However, electron-rich aryl substituents (e.g., 4-OMe) led to hydrolyzed byproducts, necessitating careful substrate design.
Stereocontrol in aminobut-2-enoate synthesis hinges on tailored catalytic systems. Li et al. demonstrated the efficacy of N-heterocyclic carbene (NHC)-Cu(I) complexes paired with ZrCl~4~ in aza-Prins cyclizations, achieving trans-selectivity through steric hindrance at the carbocation intermediate. This method, applied to homoallylic amines and aldehydes, afforded piperidines with three functional handles (NH, olefin, aryl groups) for further derivatization.
Radical-mediated approaches have also gained traction. Bruin et al. utilized cobalt(II) catalysts for intramolecular cyclization of amino-aldehydes, though competing 1,5-H-transfer pathways generated linear alkene byproducts. Muñiz et al. circumvented this issue via electrochemical C–H amination, where radical cations underwent regioselective cyclization to piperidines. For asymmetric synthesis, Nagib et al. employed chiral copper(II) catalysts in the cyanidation of fluorinated amines, enabling enantioselective access to anticancer agent Niraparib precursors.
Solid-phase synthesis has emerged as a powerful tool for modular assembly of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate. Islam et al. designed a polystyrene ferric-based azo-catalyst that facilitated spiropiperidine synthesis through Knoevenagel-Michael-Mannich cascades. This heterogeneous system achieved full conversion at ambient temperatures and allowed catalyst recycling without yield loss. Similarly, Ahmad et al. developed a chitosan-supported ytterbium nanocatalyst for piperidine formation, compatible with acyclic methylene compounds and dimedones.
Microwave-assisted Leuckart reactions, as reported by Rao et al., provided rapid access to piperidines from diketones and aryl ammonium formate, leveraging microwave irradiation to accelerate double reductive amination. These platforms highlight the shift toward sustainable, scalable methodologies that minimize purification steps and enhance functional group compatibility.
The tautomeric equilibrium between enol imine and enaminone forms is a critical determinant of the compound’s reactivity and biological activity. For 1-benzylpiperidin-3-yl 3-aminobut-2-enoate, this equilibrium arises from the intramolecular hydrogen bonding between the amine group and the carbonyl oxygen, stabilized by resonance effects [3] [4]. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the enaminone tautomer is favored in polar aprotic solvents like acetonitrile, with a Gibbs free energy difference (ΔG) of −1.8 kcal/mol relative to the enol imine form [3]. In contrast, MP2/6-31G(d) simulations predict a slight preference for the enol imine tautomer in methanol (ΔG = +0.4 kcal/mol), highlighting the solvent-dependent nature of this equilibrium [3].
| Method | Solvent | ΔG (Enaminone → Enol Imine) |
|---|---|---|
| B3LYP/6-311++G(d,p) | CH₃CN | −1.8 |
| MP2/6-31G(d) | CH₃OH | +0.4 |
| QCISD(T)/6-31G(d) | CCl₄ | −0.6 |
These results align with experimental observations from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which detect two distinct conformers in solution [4]. The enaminone form exhibits a characteristic N–H stretching frequency at 3,280 cm⁻¹, while the enol imine tautomer shows a broad O–H band near 3,450 cm⁻¹ [4]. Natural bond orbital (NBO) analysis further confirms the stabilization of the enaminone form through hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ* orbital of the N–H bond [4].
The solvent’s dielectric constant and hydrogen-bonding capacity significantly modulate the tautomeric equilibrium. Polarizable continuum model (PCM) simulations demonstrate that in nonpolar solvents like CCl₄, the enaminone form dominates (population >85%), whereas in methanol, the enol imine population increases to 40% due to competitive solvent–solute hydrogen bonding [3]. This solvent sensitivity has implications for the compound’s synthetic optimization, as reaction yields may vary depending on the solvent’s ability to stabilize specific tautomers during crystallization [4].
Molecular dynamics (MD) simulations of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate reveal three dominant conformers in aqueous solution, distinguished by the orientation of the benzylpiperidine moiety relative to the enaminone core [2]. The most stable conformer (ΔG = 0 kcal/mol) features a chair conformation of the piperidine ring, with the benzyl group occupying an equatorial position to minimize steric hindrance [2]. This conformation aligns with the bioactive pose observed in σ₁ receptor docking studies, where the compound’s NH group forms a hydrogen bond with Asp126 (bond length: 2.1 Å) and the benzyl ring engages in π–cation interactions with Tyr103 [2].
| Conformer | σ₁ Receptor Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| C1 | −12.0 | Asp126 (H-bond), Tyr103 (π–cation) |
| C2 | −11.7 | Glu172 (π–anion) |
| C3 | −10.4 | Phe66 (van der Waals) |
The compound’s affinity for σ₁ and σ₂ receptors is highly sensitive to the length of the alkyl linker between the benzylpiperidine and enaminone moieties. Free energy perturbation (FEP) calculations show that increasing the linker from two to three carbons improves σ₁ receptor binding by 1.3 kcal/mol, due to enhanced flexibility and better complementarity with the hydrophobic pocket formed by Ile24 and Tyr50 [2]. However, excessive linker elongation (four carbons) reduces affinity by disrupting optimal hydrogen-bonding distances [2].
Quantum mechanical/molecular mechanical (QM/MM) simulations predict that the benzylic carbon of the piperidine ring is the primary site of cytochrome P450 3A4 (CYP3A4)-mediated oxidation. The reaction proceeds via hydrogen abstraction by the ferryl-oxo species (Compound I), forming a radical intermediate that subsequently reacts with molecular oxygen to yield a hydroxylated metabolite [2]. The activation energy for this step is calculated as 14.2 kcal/mol using the B3LYP-D3/def2-TZVP method [2].
A gradient-boosted regression tree (GBRT) model was trained on 1,248 synthetic records to predict the yield of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate. Molecular descriptors included electronegativity (χ = 2.87), topological polar surface area (TPSA = 58.2 Ų), and solvent-accessible surface area (SASA = 342.7 Ų) [4]. Reaction conditions such as temperature (110–150°C), catalyst loading (5–15 mol%), and solvent dielectric constant (ε = 4.8–37.5) were encoded as continuous variables [4].
The optimized GBRT model achieved a test-set R² of 0.83, with feature importance analysis identifying solvent polarity (36%) and amine nucleophilicity (28%) as critical factors. SHAP (SHapley Additive exPlanations) values revealed a nonlinear relationship between temperature and yield, with optimal performance at 130°C (Δyield = +12% compared to 110°C) [4].
| Parameter | Value |
|---|---|
| Learning Rate | 0.05 |
| Maximum Tree Depth | 7 |
| Minimum Samples per Leaf | 8 |
| Feature Subsampling | 0.75 |
The structural analysis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate reveals critical pharmacophoric elements that contribute to its biological activity. The compound features a benzylpiperidine core coupled to an enamine ester moiety, creating distinct structural regions that influence molecular recognition patterns [1] [2].
Pharmacophore mapping studies of piperidine-containing compounds have consistently identified the piperidine nitrogen as a fundamental ionizable center, serving as the primary anchor point for receptor interactions [2] [3]. In the context of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, the tertiary nitrogen in the piperidine ring occupies a central position in the pharmacophore model, facilitating hydrogen bonding and electrostatic interactions with complementary receptor sites [4] [5].
The benzyl substitution at the nitrogen of the piperidine ring significantly contributes to the hydrophobic pharmacophore region. Comparative analysis of benzylpiperidine derivatives indicates that the phenyl ring provides essential hydrophobic interactions while maintaining optimal spatial orientation for target binding [6] [7]. The conformational flexibility of the benzyl group allows it to adapt to different binding pocket geometries, enhancing the compound's versatility in molecular recognition processes [8].
Substitution patterns on the piperidine ring demonstrate pronounced effects on binding affinity and selectivity. The 3-position substitution in 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate introduces an asymmetric center that influences the overall three-dimensional architecture of the molecule [9]. Studies of related piperidine derivatives reveal that 3-substituted piperidines often exhibit enhanced selectivity profiles compared to their 4-substituted counterparts, attributed to more restrictive steric interactions with receptor binding sites [6] [3].
The spatial arrangement of pharmacophoric elements in piperidine derivatives follows established patterns observed in structure-activity relationship studies. The optimal distance between the basic nitrogen center and hydrophobic regions typically ranges from 4-8 Ångströms, allowing for simultaneous engagement of complementary receptor features [10] [11]. In 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, this geometric relationship is maintained through the benzyl linker and piperidine scaffold arrangement.
Conformational analysis of piperidine rings reveals that the chair conformation predominates in most receptor-bound states, with the benzyl group preferentially adopting equatorial orientations to minimize steric strain [12] [8]. The 3-position ester substitution introduces additional conformational constraints that may influence the preferred binding mode and contribute to selectivity differences observed among structural analogues [6] [13].
The enamine functionality in 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate represents a crucial pharmacophoric element that undergoes significant electronic modulation based on protonation state and environmental conditions [14] [15]. The amino group attached to the double bond system exhibits tautomeric equilibrium between enamine and imine forms, with each tautomer displaying distinct electronic properties and biological activities [16].
In the neutral state, the enamine nitrogen possesses enhanced nucleophilicity due to electron donation from the adjacent amino group. This electronic configuration facilitates favorable interactions with electrophilic centers in biological targets while maintaining sufficient basicity for protonation under physiological conditions [17] [15]. The electron density distribution in the enamine system creates a polarized framework that can engage in both hydrogen bonding and charge-transfer interactions [18].
Upon protonation, the enamine system undergoes substantial electronic reorganization. The protonated form exhibits reduced nucleophilicity at the nitrogen center but increased electrophilicity at the alpha-carbon position [14] [19]. This electronic shift fundamentally alters the compound's interaction profile with biological targets, potentially leading to different binding modes and pharmacological effects [3] [2].
The electronic properties of the enamine system are further modulated by the methyl substituent on the amino-bearing carbon. Electron-donating groups, such as the methyl group, stabilize the enamine tautomer by increasing electron density on the nitrogen atom [15]. This stabilization effect influences the tautomeric equilibrium and affects the compound's overall reactivity profile and biological activity.
Conjugation between the enamine double bond and the adjacent ester carbonyl creates an extended π-electron system that significantly impacts the molecule's electronic characteristics [21] [16]. This conjugation stabilizes both the neutral and protonated forms while introducing additional sites for molecular recognition through π-π stacking interactions and charge delocalization effects.
Environmental factors, particularly pH and solvent polarity, exert profound influences on the enamine protonation equilibrium. In aqueous biological environments, the equilibrium typically favors the protonated form, which may represent the bioactive species for certain targets [15] [3]. The pKa value of the enamine nitrogen, estimated to be in the physiologically relevant range, ensures that both protonated and neutral forms coexist under biological conditions.
The electronic effects extend beyond the immediate enamine system to influence the entire molecular framework. Electron withdrawal by the protonated enamine system affects the electron density distribution throughout the conjugated network, potentially altering the binding affinity and selectivity profiles observed in structure-activity relationship studies [2] [3].
The three-dimensional architecture of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate plays a pivotal role in determining its binding affinity and selectivity for various biological targets. Steric interactions between the ligand and receptor binding site represent primary determinants of binding thermodynamics and kinetics [6] [13].
The piperidine ring system adopts a chair conformation that provides a rigid scaffold for positioning substituents in three-dimensional space [12] [8]. The 3-position substitution introduces significant steric constraints that influence both intramolecular conformational preferences and intermolecular recognition patterns. Molecular modeling studies indicate that the ester group at the 3-position preferentially adopts an equatorial orientation to minimize steric interactions with the piperidine ring hydrogens [9] [6].
The benzyl substituent on the piperidine nitrogen contributes substantially to the steric profile of the molecule. The phenyl ring occupies a considerable volume in space and can engage in both favorable hydrophobic interactions and unfavorable steric clashes depending on the receptor binding site architecture [7] [22]. The flexibility of the benzyl group allows for conformational adaptation, but this flexibility comes at an entropic cost that affects binding affinity [6].
Steric complementarity between 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate and target binding sites determines the feasibility of productive binding interactions. Receptor sites with spacious hydrophobic pockets accommodate the benzyl group favorably, while more constrained binding sites may experience steric interference that reduces binding affinity [11] [6]. The steric tolerance of different receptor types explains the selectivity patterns observed in pharmacological studies.
The enamine ester moiety introduces additional steric considerations that influence target recognition. The planar geometry of the enamine double bond system contrasts with the three-dimensional architecture of the piperidine scaffold, creating a molecule with both rigid and flexible regions [17] [18]. This structural diversity allows for adaptation to different binding site topologies while maintaining essential pharmacophoric interactions.
Conformational analysis reveals that the preferred binding conformations of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate involve specific spatial arrangements that minimize intramolecular steric strain while maximizing complementarity with target sites [8] [12]. The energy barriers for conformational interconversion influence the binding kinetics and may contribute to residence time differences observed among related compounds.
Comparative steric analysis with structural analogues provides insights into the relative importance of different molecular regions for binding affinity. Modifications that increase steric bulk in critical regions typically result in reduced binding affinity, while changes in less sterically sensitive areas may be better tolerated [22] [6]. These structure-activity relationships guide medicinal chemistry optimization efforts and predict the biological activity of novel derivatives.
The steric environment around the enamine nitrogen affects the accessibility of this site for protonation and hydrogen bonding interactions. Bulky substituents in proximity to the enamine system can hinder these favorable interactions, leading to reduced binding affinity and altered pharmacological profiles [13] [15]. The balance between steric protection and accessibility represents a crucial design consideration in compound optimization.
The systematic comparison of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate with isoelectronic analogues provides valuable insights into the structure-activity relationships governing biological activity and selectivity [3] [23]. Isoelectronic substitutions maintain similar electronic properties while introducing subtle structural modifications that can dramatically impact pharmacological profiles.
Replacement of the piperidine nitrogen with carbon to generate cyclohexane analogues represents a fundamental isoelectronic modification that eliminates the basic center while preserving the six-membered saturated ring structure [2] [6]. Such modifications typically result in complete loss of activity for targets that depend on electrostatic interactions with the basic nitrogen, highlighting the critical role of this pharmacophoric element in molecular recognition processes.
Morpholine analogues, where the piperidine ring is replaced with the oxygen-containing morpholine system, maintain the basic nitrogen center while introducing an ether oxygen that modulates both electronic properties and conformational preferences [3] [23]. The increased electronegativity of oxygen compared to carbon affects the electron density distribution around the nitrogen, potentially altering pKa values and hydrogen bonding patterns with biological targets.
Piperazine derivatives represent another class of isoelectronic analogues where a second nitrogen replaces a methylene unit in the piperidine ring [2] [3]. These compounds often exhibit altered selectivity profiles due to the additional hydrogen bonding donor/acceptor site and modified conformational preferences. Comparative studies indicate that piperazine analogues frequently display different receptor subtype selectivities compared to their piperidine counterparts.
The enamine moiety in 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate can be replaced with various isoelectronic systems, including hydroxyalkenes, thioalkenes, and alkyl-substituted alkenes [18]. Each substitution pattern introduces distinct electronic characteristics that influence tautomeric equilibria, protonation behavior, and molecular recognition properties. Hydroxyl analogues typically exhibit increased hydrogen bonding capacity but may suffer from metabolic liability due to oxidation susceptibility.
Ester to amide conversions represent important isoelectronic modifications that significantly impact both electronic properties and conformational behavior [18] [24]. Amide analogues generally display reduced conformational flexibility due to partial double bond character in the carbon-nitrogen bond, potentially leading to enhanced selectivity but reduced binding affinity if the optimal conformation is not accessible.
Heteroaromatic replacements for the benzyl phenyl ring provide opportunities to modulate both electronic properties and hydrogen bonding capacity while maintaining similar steric profiles [7] [24]. Pyridine, thiophene, and furan analogues introduce additional hydrogen bonding sites or electron-withdrawing effects that can enhance selectivity for specific target classes. The electron-deficient nature of pyridine analogues often results in reduced basicity of nearby nitrogen centers, affecting protonation equilibria under physiological conditions.
Silicon-containing analogues, where carbon atoms are replaced with silicon, represent exotic isoelectronic modifications that can provide insights into the importance of bond lengths and angles in molecular recognition [22]. The longer silicon-carbon bonds and altered bond angles typically result in reduced biological activity, confirming the importance of precise geometric complementarity in target binding.
The systematic evaluation of isoelectronic analogues reveals that even minor structural modifications can produce profound changes in biological activity, selectivity, and pharmacokinetic properties [24] [3]. These structure-activity relationships provide fundamental insights into the molecular basis of biological activity and guide the rational design of improved therapeutic agents with enhanced efficacy and safety profiles.
| Structural Modification | Electronic Effect | Steric Impact | Typical Activity Change |
|---|---|---|---|
| Piperidine → Cyclohexane | Loss of basicity [6] | Minimal [12] | Complete loss [2] |
| Piperidine → Morpholine | Altered pKa [3] | Moderate [23] | Selectivity shift [3] |
| Piperidine → Piperazine | Additional H-bonding [2] | Conformational change [3] | Subtype selectivity [2] |
| Enamine → Hydroxyl | Increased H-bonding | Minimal [15] | Enhanced affinity |
| Ester → Amide | Reduced flexibility [18] | Conformational constraint [24] | Selectivity enhancement [18] |
| Benzyl → Pyridyl | Electron withdrawal [7] | Similar volume [24] | Potency modulation [7] |